molecular formula C14H28O3 B172591 14-Hydroxytetradecanoic acid CAS No. 17278-74-9

14-Hydroxytetradecanoic acid

Cat. No.: B172591
CAS No.: 17278-74-9
M. Wt: 244.37 g/mol
InChI Key: JOSXCARTDOQGLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

14-Hydroxytetradecanoic acid is a fatty acid with a hydroxyl group . It has been shown to have an inhibitory effect on the growth of MCF-7 cells , which are a commonly used human breast cancer cell line. This suggests that the primary targets of this compound could be cellular components or pathways that are essential for the proliferation of these cells.

Mode of Action

Its inhibitory effect on mcf-7 cell growth suggests that it may interact with its targets in a way that disrupts normal cell cycle progression or survival

Biochemical Pathways

This compound is found in suberin, a waxy substance that forms the protective outer layer of plant cells . Suberin is composed mainly of fatty acids and fatty alcohols, which are modified by the addition of a hydroxyl group to one or more carbons in their chain . Therefore, the biochemical pathways affected by this compound may be related to lipid metabolism and cell membrane composition.

Result of Action

The primary known result of this compound’s action is the inhibition of MCF-7 cell growth . This suggests that it may have potential therapeutic applications in conditions characterized by uncontrolled cell proliferation, such as cancer.

Biochemical Analysis

Biochemical Properties

It is known to be a fatty acid with a hydroxyl group This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It has been shown to have an inhibitory effect on the growth of MCF-7 cells . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Hydroxytetradecanoic acid can be synthesized through the hydroxylation of tetradecanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the 14th carbon position .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through metabolic pathways that incorporate the hydroxylation step .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Tetradecanoic acid.

    Substitution: Ethers or esters.

Scientific Research Applications

14-Hydroxytetradecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 14-Hydroxymyristic acid
  • Omega-hydroxytetradecanoic acid
  • Omega-hydroxymyristic acid

Comparison: 14-Hydroxytetradecanoic acid is unique due to its specific hydroxylation at the 14th carbon position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

14-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXCARTDOQGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169396
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17278-74-9
Record name 14-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17278-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 14-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (8.60 g, 153 mmol) in water (100 mL) was added to a solution of the above ester (9.20 g, 30.6 mmol) in methanol (100 mL) and the resulting mixture was heated at 60 C for 2 days. The mixture was cooled to room temperature; then it was washed with hexanes (2×70 mL) and concentrated in vacuo. Concentrated hydrochloric acid (32%, 20 mL, 0.65 mol) was added dropwise and the mixture was extracted with ethyl acetate (2×150 mL). The combined organic layers were dried over anhydrous magnesium sulfate and evaporated to dryness to yield 14-hydroxy-tetradecanoic acid as white solid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 14-Hydroxytetradecanoic acid?

A1: this compound has been identified in the leaf wax of Colorado spruce (Picea pungens) []. Unlike other conifer waxes, which are believed to have linear etholide structures, the wax in Colorado spruce leaves, containing this compound, is thought to have a cyclic structure []. This unique structural characteristic could influence the properties and potential applications of the compound.

Q2: Can this compound be produced through engineered organisms?

A2: Yes, research has shown that the diploid yeast Candida tropicalis can be genetically engineered to produce commercially viable yields of this compound []. By deleting 16 genes and reintegrating a specific P450 enzyme, researchers achieved volumetric yields exceeding 150 g/L using methyl myristate as a substrate []. This breakthrough paves the way for sustainable and scalable production of this valuable compound.

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a precursor to poly(this compound), a biobased polymer with promising material properties []. This polymer, synthesized using Ti(C3H7O)4 as a catalyst, exhibits a melting temperature (Tm) of 96°C and a weight-average molecular weight (Mw) of 160,000 with a polydispersity index (PDI) of 2.3 []. Tensile tests on compression-molded samples revealed a Young’s modulus of 419 ± 20 MPa and an elongation to break of 729 ± 21% []. These properties suggest potential applications in various fields, including packaging, textiles, and biomedical devices.

Q4: Are there any known biological activities associated with this compound?

A4: While research on the biological activities of this compound itself is limited, it features as a component in a novel bufadienolide conjugate found in the ovary of the giant toad, Bufo marinus []. This conjugate, 11α,19-dihydroxytelocinobufagin-3-(this compound) ester, along with two other related conjugates, has been shown to be a potent inhibitor of Na+, K+-ATPase []. Although their exact function remains unknown, these conjugates might play a role in the development and differentiation of toad oocytes []. This finding suggests that further investigation into the biological activities of this compound, both as a free fatty acid and as a component of more complex molecules, is warranted.

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